molecular formula C14H12O4S B5717101 methyl 3-(2-naphthylsulfonyl)acrylate

methyl 3-(2-naphthylsulfonyl)acrylate

Cat. No. B5717101
M. Wt: 276.31 g/mol
InChI Key: OUCBQFLJRUKAIQ-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(2-naphthylsulfonyl)acrylate is a chemical compound used in scientific research for its unique properties. It is a member of the acrylate family and is often used as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of methyl 3-(2-naphthylsulfonyl)acrylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, particularly those involved in the production of sulfonamide-containing compounds.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, particularly those involved in the production of sulfonamide-containing compounds. It has also been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 3-(2-naphthylsulfonyl)acrylate in lab experiments is its versatility. It can be used in a wide range of applications, from organic synthesis to drug development. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.

Future Directions

There are many future directions for the use of methyl 3-(2-naphthylsulfonyl)acrylate in scientific research. One area of interest is in the development of new drugs and pharmaceuticals. It has also been suggested that it could be used in the development of new enzyme inhibitors. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research.

Synthesis Methods

Methyl 3-(2-naphthylsulfonyl)acrylate can be synthesized through a multi-step process starting with the reaction of 2-naphthol with chlorosulfonic acid to form 2-naphthalenesulfonic acid. This is then reacted with methyl acrylate and triethylamine to form the final product, this compound.

Scientific Research Applications

Methyl 3-(2-naphthylsulfonyl)acrylate has a wide range of applications in scientific research. It is often used as a reagent in organic synthesis, particularly in the synthesis of sulfonamide-containing compounds. It has also been used in the development of new drugs and pharmaceuticals, as well as in the study of enzyme inhibition.

properties

IUPAC Name

methyl (E)-3-naphthalen-2-ylsulfonylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4S/c1-18-14(15)8-9-19(16,17)13-7-6-11-4-2-3-5-12(11)10-13/h2-10H,1H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCBQFLJRUKAIQ-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CS(=O)(=O)C1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/S(=O)(=O)C1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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